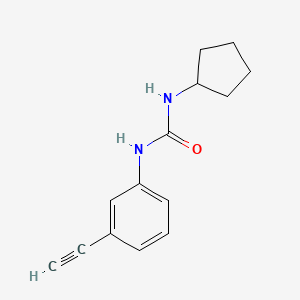

3-Cyclopentyl-1-(3-ethynylphenyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-cyclopentyl-3-(3-ethynylphenyl)urea |

InChI |

InChI=1S/C14H16N2O/c1-2-11-6-5-9-13(10-11)16-14(17)15-12-7-3-4-8-12/h1,5-6,9-10,12H,3-4,7-8H2,(H2,15,16,17) |

InChI Key |

ZNJIOQUVIQRYFX-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)NC2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Cyclopentyl 1 3 Ethynylphenyl Urea

Strategies for the Construction of the Urea (B33335) Core

The formation of the urea linkage is a pivotal step in the synthesis of 3-Cyclopentyl-1-(3-ethynylphenyl)urea. This can be achieved through various synthetic protocols, primarily categorized as direct reaction methods and multicomponent synthesis approaches.

Direct Reaction Protocols

The most straightforward and widely employed method for the synthesis of unsymmetrical ureas, such as this compound, is the direct reaction of an amine with an isocyanate. nih.gov In this case, the reaction would involve 3-ethynylaniline (B136080) and cyclopentyl isocyanate.

This reaction is typically conducted in an inert solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF), at room temperature. nih.gov The nucleophilic amino group of 3-ethynylaniline attacks the electrophilic carbonyl carbon of cyclopentyl isocyanate, leading to the formation of the desired urea derivative. This method is generally high-yielding and does not require a catalyst.

A plausible reaction scheme is depicted below:

Scheme 1: Direct Synthesis of this compound

Image depicting the reaction of 3-ethynylaniline with cyclopentyl isocyanate to form this compound.

Image depicting the reaction of 3-ethynylaniline with cyclopentyl isocyanate to form this compound.

The key starting materials for this approach are commercially available or can be synthesized through established methods. Cyclopentyl isocyanate is a known reagent, and 3-ethynylaniline can be prepared via several synthetic routes, most notably through Sonogashira coupling.

Multicomponent Synthesis Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient alternative for the synthesis of complex molecules like ureas. scispace.comresearchgate.net While a specific multicomponent synthesis for this compound is not extensively documented, general MCRs for urea synthesis could be adapted.

One such approach could involve a three-component reaction of an amine, a source of the carbonyl group, and another amine. For instance, reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used as a phosgene (B1210022) equivalent to react sequentially with two different amines. researchgate.net In the context of the target molecule, cyclopentylamine (B150401) could first react with CDI to form an activated intermediate, which would then react with 3-ethynylaniline.

Table 1: Comparison of Urea Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Reaction | Reaction of an amine with an isocyanate. | High yields, simple procedure, readily available starting materials. | Requires the synthesis and handling of isocyanates, which can be hazardous. |

| Multicomponent Synthesis | One-pot reaction of three or more components. | High atom economy, operational simplicity, potential for library synthesis. | May require careful optimization of reaction conditions to avoid side products. |

Functionalization and Derivatization Strategies

The synthesis of this compound is not only about forming the urea core but also about the strategic introduction of its characteristic cyclopentyl and ethynylphenyl groups.

Incorporation of Cyclopentyl Moieties

The cyclopentyl group is introduced into the urea structure through the use of a cyclopentyl-containing reagent. In the direct synthesis approach, this is cyclopentyl isocyanate. Cyclopentyl isocyanate can be prepared from cyclopentylamine by reaction with phosgene or a phosgene equivalent like triphosgene (B27547) or diphosgene. The synthesis of isocyanates from primary amines is a well-established transformation in organic chemistry.

Introduction of Ethynylphenyl Substitutions

The 3-ethynylphenyl moiety is a key structural feature of the target molecule. This group is typically introduced using 3-ethynylaniline as a starting material. The synthesis of 3-ethynylaniline is a critical step and is often achieved through modern cross-coupling reactions.

Role of Transition-Metal Catalysis in Ethynylphenyl Group Formation

Transition-metal catalysis plays a crucial role in the synthesis of the 3-ethynylphenyl precursor. The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

To synthesize 3-ethynylaniline, a common starting material is a haloaniline, such as 3-iodoaniline (B1194756) or 3-bromoaniline. This is then coupled with a protected or terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. A subsequent deprotection step, if necessary, yields the desired 3-ethynylaniline.

Table 2: Typical Conditions for Sonogashira Coupling to form an Ethynylphenyl Moiety

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 3-Iodoaniline | Substrate |

| Alkyne | Trimethylsilylacetylene | Coupling Partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyst |

| Copper Co-catalyst | CuI | Co-catalyst |

| Base | Triethylamine, Diisopropylamine | Neutralizes HX byproduct |

| Solvent | THF, DMF | Reaction Medium |

The use of transition-metal catalysis provides an efficient and versatile method for introducing the ethynyl (B1212043) group onto the phenyl ring, allowing for the synthesis of the necessary 3-ethynylaniline precursor in good yields.

Application of Green Chemistry Principles in Synthetic Pathways

The synthesis of complex organic molecules like this compound is increasingly being evaluated through the lens of green chemistry. The twelve principles of green chemistry provide a framework for chemists to design more sustainable and environmentally benign processes. nih.govacs.org These principles focus on maximizing the incorporation of all materials into the final product (atom economy), using safer solvents, designing for energy efficiency, and employing catalytic reagents over stoichiometric ones. nih.gov While specific research on the green synthesis of this compound is not extensively detailed in publicly available literature, the principles can be applied to its plausible synthetic routes, drawing analogies from the synthesis of other substituted urea derivatives.

A common method for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with an amine. nih.govmdpi.com In the case of this compound, this would involve reacting 3-ethynylphenyl isocyanate with cyclopentylamine. Green chemistry principles can be applied to this process in several ways, including the choice of reagents, solvents, and reaction conditions.

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the desired product. acs.orgjocpr.com Addition reactions, where two or more molecules combine to form a larger one, are considered highly atom-economical as no atoms are wasted as byproducts. jocpr.com The synthesis of this compound from 3-ethynylphenyl isocyanate and cyclopentylamine is an addition reaction and thus has a theoretical atom economy of 100%, representing an ideal pathway from this metric's standpoint. scranton.eduprimescholars.com

Table 1: Hypothetical Atom Economy Calculation

| Reactant | Molecular Formula | Molecular Weight (g/mol) | Atoms Incorporated into Product |

|---|---|---|---|

| 3-Ethynylphenyl isocyanate | C₉H₅NO | 143.14 | All |

| Cyclopentylamine | C₅H₁₁N | 85.15 | All |

| Total Reactant Mass | 228.29 | ||

| Product (this compound) | C₁₄H₁₆N₂O | 228.29 | |

| Percent Atom Economy = (Mass of Product / Total Mass of Reactants) x 100% | 100% |

Safer Solvents and Reaction Conditions: A significant portion of waste in chemical processes comes from solvents. nih.gov Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. rsc.orgcas.cn Research on the synthesis of other urea derivatives has demonstrated the viability of using water as a solvent, which is non-toxic, non-flammable, and inexpensive. rsc.org For instance, a simple and efficient method for synthesizing N-substituted ureas has been developed using the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for an organic co-solvent. rsc.org Similarly, phosgene-free syntheses of unsymmetrical arylureas have been achieved using methanol (B129727) as a solvent, which is a greener alternative to many chlorinated solvents. tandfonline.comtandfonline.com Applying these findings, a greener synthesis of this compound could potentially be designed to use water or other green solvents, minimizing hazardous waste.

Table 2: Comparison of Conventional vs. Green Solvents in Urea Synthesis

| Solvent Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Conventional | Toluene | Good solubility for nonpolar reactants | Volatile Organic Compound (VOC), toxic, derived from petroleum mdpi.com |

| Conventional | Tetrahydrofuran (THF) | Good solvent for many organic reactions | Can form explosive peroxides, VOC mdpi.com |

| Green Alternative | Water | Non-toxic, non-flammable, readily available, sustainable rsc.org | Poor solubility for some organic reactants, high energy cost for removal |

| Green Alternative | Methanol | Biodegradable, less toxic than many organic solvents tandfonline.comtandfonline.com | Flammable, toxic upon ingestion |

| Green Alternative | Solvent-Free | Eliminates solvent waste, can lead to higher reaction rates rsc.org | Not always feasible depending on reactant physical states and reaction type |

Catalysis and Alternative Reagents: The use of catalytic reagents is superior to stoichiometric ones, as catalysts can be used in small amounts and can often be recycled, reducing waste. nih.gov While the direct reaction of an isocyanate and an amine does not typically require a catalyst, the synthesis of the isocyanate precursor itself can be improved. Traditional methods often use hazardous reagents like phosgene. nih.gov Greener, phosgene-free methods for generating isocyanates in situ have been developed, for example, from 3-substituted dioxazolones or via the Lossen rearrangement of hydroxamic acids mediated by carbonyldiimidazole. tandfonline.comorganic-chemistry.org

Furthermore, direct carbonylation of amines using carbon dioxide (CO₂) as a C1 building block represents a highly attractive green route. rsc.org Research has shown that urea derivatives can be synthesized from amines and CO₂ in the absence of any catalysts or organic solvents. rsc.orgcas.cn One-pot catalytic methods that convert atmospheric concentrations of CO₂ into urea derivatives have also been developed, offering a pathway that utilizes a renewable and abundant carbon source. nih.govresearchgate.net Such a strategy could be envisioned for the synthesis of this compound, by reacting 3-ethynylaniline and cyclopentylamine with CO₂ under catalytic conditions.

Energy Efficiency and Process Intensification: Designing for energy efficiency involves minimizing the energy requirements of a process, for instance by conducting reactions at ambient temperature and pressure. nih.govacs.org Many modern green syntheses of ureas are performed under mild conditions. rsc.orgtandfonline.com Additionally, process intensification techniques like using microwave irradiation can dramatically reduce reaction times, leading to significant energy savings. beilstein-journals.org One-pot syntheses, where multiple reaction steps are performed in the same vessel, also contribute to a greener process by reducing the need for separation and purification of intermediates, which saves energy and materials. organic-chemistry.orgbeilstein-journals.org

Structure Activity Relationship Sar Studies of 3 Cyclopentyl 1 3 Ethynylphenyl Urea and Its Analogs

Impact of Substituent Modifications on Biological Activity

The structure of 3-Cyclopentyl-1-(3-ethynylphenyl)urea can be divided into three key components: the cyclopentyl ring, the ethynylphenyl moiety, and the central urea (B33335) linker. Modifications to each of these regions have a significant impact on the compound's biological activity.

Cyclopentyl Ring System Variations

The N-1 position of the urea is typically occupied by a lipophilic group that fits into a hydrophobic pocket of the sEH active site. The size and nature of this group are critical for inhibitory potency. SAR studies on related urea-based inhibitors show a strong preference for bulky, aliphatic ring systems. nih.gov

While direct data for the cyclopentyl group in this specific compound is limited in the provided search results, broader SAR studies on similar scaffolds provide valuable insights. For instance, in a series of 1-cycloalkyl-3-phenyl ureas, replacing a preferred adamantyl group with a cyclopentyl or cyclohexyl ring led to a considerable decrease in activity against certain targets. nih.gov However, a cyclooctyl ring system only minimally decreased activity, suggesting that the volume and lipophilicity of this substituent are key determinants of potency. nih.gov This indicates that while cyclopentyl is tolerated, it may not be the optimal choice for maximizing hydrophobic interactions in the enzyme's active site compared to larger, bulkier groups like adamantane. nih.govmdpi.com

Table 1: Impact of Cycloalkyl Ring Variation on Biological Activity (Illustrative Data)

| Compound | R1 Group | Relative Activity |

|---|---|---|

| Analog 1 | Adamantyl | High |

| Analog 2 | Cyclooctyl | Moderate-High |

| Analog 3 | Cyclohexyl | Low |

| Analog 4 | Cyclopentyl | Low |

Note: This table is illustrative, based on general SAR findings for urea-based inhibitors where adamantyl is a preferred substituent. nih.gov

Ethynylphenyl Moiety Derivatizations

Aromatic rings at the N-3 position are generally favored for enhancing inhibitory activity. nih.gov The nature and position of substituents on this ring can fine-tune potency and pharmacokinetic properties. For example, replacing the ethynyl (B1212043) group with other small, electron-withdrawing groups like trifluoromethyl (-CF3) has been explored in similar scaffolds. nih.gov In many cases, such modifications are aimed at improving metabolic stability or modulating electronic properties to enhance binding, though this can sometimes lead to a decrease in potency if the original group has a specific favorable interaction. nih.gov The position of the substituent is also critical; moving a group from the meta to the para position, for example, can significantly alter the binding orientation and potency.

Urea Linker Substitutions

The central urea moiety is a critical pharmacophore for this class of inhibitors. nih.gov It acts as a mimic of the transition state in the enzyme's catalytic mechanism and forms crucial hydrogen bonds with key amino acid residues in the active site. nih.govmetabolomics.se

Systematic modifications of this linker have demonstrated its importance:

Thiourea (B124793) Substitution : Replacing the urea oxygen with sulfur to form a thiourea analog generally leads to a significant decrease in inhibitory activity. nih.gov For example, in one study, this modification caused an 80-fold drop in potency. nih.gov

Amide/Carbamate (B1207046) Substitution : Removing one of the urea's NH groups to create an amide or replacing it with an oxygen to form a carbamate also results in a substantial loss of activity. nih.govmetabolomics.se Ureas have been shown to be 15- to 30-fold better inhibitors than their corresponding amide analogs. metabolomics.se

N-Methylation : The addition of methyl groups to one or both of the urea nitrogens is detrimental to activity. nih.gov This is because the NH groups act as essential hydrogen bond donors, and their substitution disrupts these critical interactions with the enzyme. nih.gov A mono-N-methylation can cause a significant decrease in potency, and di-N-methylation leads to an even greater loss. nih.gov

Table 2: Effect of Urea Linker Modification on Biological Activity

| Compound Series | Linker Modification | Effect on Potency | Reference |

|---|---|---|---|

| Urea-based sEH Inhibitors | Replacement with Thiourea | Significant Decrease | nih.gov |

| Urea-based sEH Inhibitors | Replacement with Amide | Significant Decrease | metabolomics.se |

| Urea-based sEH Inhibitors | Replacement with Carbamate | Significant Decrease | nih.gov |

| Urea-based sEH Inhibitors | Mono-N-Methylation | Significant Decrease | nih.gov |

| Urea-based sEH Inhibitors | Di-N-Methylation | Greater Decrease | nih.gov |

Elucidation of Key Pharmacophore Features

The SAR studies collectively define a clear pharmacophore model for potent urea-based sEH inhibitors like this compound. nih.gov The essential features are:

A Central Hydrogen Bond Donor/Acceptor Unit : The urea linker is the primary pharmacophore. nih.gov Its carbonyl oxygen acts as a hydrogen bond acceptor, interacting with two key tyrosine residues (Tyr381 and Tyr465) in the catalytic pocket of sEH. nih.gov Simultaneously, one of the urea N-H groups serves as a hydrogen bond donor, interacting with an aspartate residue (Asp333). nih.gov

Two Flanking Hydrophobic Groups : The inhibitor requires two lipophilic moieties on either side of the urea linker. nih.gov The first is a bulky aliphatic group (like cyclopentyl or, more optimally, adamantyl) that occupies a hydrophobic region of the active site. nih.govmdpi.com The second is an aryl group (the ethynylphenyl moiety) that fits into another pocket. Lipophilicity is a major factor controlling inhibitor potency. nih.gov

Rational Design Principles for Activity Optimization

The SAR data provides clear principles for the rational design and optimization of sEH inhibitors based on this scaffold. nih.gov

Preservation of the Urea Core : The 1,3-disubstituted urea core should be maintained, as it is essential for the key hydrogen bonding interactions that anchor the inhibitor in the active site. nih.govnih.gov Modifications like substitution with thiourea or amides are generally unproductive. metabolomics.se

Optimization of Hydrophobic Moieties : While the cyclopentyl and ethynylphenyl groups provide a starting point, potency can be enhanced by exploring other substituents. For the aliphatic side, bulkier groups like adamantyl have shown superior activity in related series, suggesting that increasing the hydrophobic bulk could be a viable strategy. nih.gov For the aryl side, further substitution could be explored to improve properties like solubility or metabolic stability without compromising potency. nih.gov

Introduction of Polar Groups at a Distance : A significant challenge with potent urea-based inhibitors is their often-poor water solubility. nih.govmetabolomics.se Rational design principles suggest that polar functional groups can be incorporated to improve physical properties. However, these groups must be placed at a sufficient distance from the central urea pharmacophore to avoid disrupting the key binding interactions. nih.govnih.gov For instance, adding polar moieties to the terminal ends of the flanking groups can enhance solubility, sometimes with minimal loss of inhibitory activity. nih.gov

Mechanistic Investigations and Biological Target Identification

Enzyme Inhibition Profiles

Substituted ureas are recognized as a potent class of inhibitors for soluble epoxide hydrolase (sEH). nih.gov This enzyme is a key player in the metabolism of bioactive lipid signaling molecules. mdpi.commdpi.com Specifically, sEH catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and vasodilatory lipid mediators, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). mdpi.commdpi.comnih.gov By inhibiting sEH, the levels of beneficial EETs are increased, which makes sEH a promising therapeutic target for managing hypertension and inflammation. mdpi.comnih.gov

The inhibitory activity of 1,3-disubstituted ureas on sEH is attributed to their specific interactions within the enzyme's catalytic pocket. X-ray crystallography studies of related urea (B33335) inhibitors have revealed that the urea functional group mimics the transition state of the epoxide ring-opening reaction catalyzed by sEH. google.com The urea moiety establishes critical hydrogen bonds and salt bridges with key amino acid residues in the active site. google.com This interaction often involves the urea's carbonyl oxygen and amide hydrogens forming a stable complex with the catalytic residues, thereby blocking substrate access and inactivating the enzyme. benthamdirect.comresearchgate.net For potent inhibition, it has been observed that at least one hydrogen on one of the nitrogen atoms of the urea function is necessary. nih.gov The potency of these inhibitors is also influenced by the nature of the substituents on the urea nitrogens, with hydrophobic and appropriately sized groups enhancing binding affinity. nih.govnih.gov

Table 1: Key Interactions of Urea-Based Inhibitors with sEH Catalytic Pocket

| Interacting Part of Inhibitor | sEH Active Site Residue(s) | Type of Interaction |

| Urea Carbonyl Oxygen | Catalytic Triad (e.g., Asp333) | Hydrogen Bond |

| Urea Amide Hydrogens | Catalytic Triad (e.g., Tyr381, Tyr465) | Hydrogen Bond |

| Phenyl and Cyclopentyl groups | Hydrophobic pockets | Hydrophobic Interactions |

Note: This table represents generalized interactions for the class of 1,3-disubstituted urea inhibitors based on available literature.

The inhibition of sEH by compounds like 3-Cyclopentyl-1-(3-ethynylphenyl)urea directly modulates the arachidonic acid (AA) metabolic pathway. nih.gov AA is a polyunsaturated fatty acid that is metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). nih.govnih.govmdpi.com The CYP pathway produces EETs, which are then metabolized by sEH. nih.govmdpi.com

By inhibiting sEH, the degradation of EETs to DHETs is prevented, leading to an accumulation of EETs. nih.gov This shift in the eicosanoid profile has significant physiological consequences, as EETs possess anti-inflammatory, vasodilatory, and analgesic properties. mdpi.com The modulation of this pathway is a key mechanism through which sEH inhibitors exert their therapeutic effects. nih.gov Inhibition of sEH can lead to a decrease in the levels of COX-2 protein and inflammatory eicosanoids. nih.gov

The urea scaffold is a versatile pharmacophore found in inhibitors of various other enzyme classes beyond sEH.

Urea derivatives can act as inhibitors of urease, a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate (B1207046). nih.gov This enzymatic activity is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. nih.gov Urea-containing compounds can act as substrate analogs, binding to the active site of the enzyme. researchgate.netnih.gov The mechanism of inhibition often involves the coordination of the urea's carbonyl oxygen and/or nitrogen atoms to the nickel ions in the urease active site, thereby blocking the binding of the natural substrate, urea. benthamdirect.comresearchgate.net The effectiveness of these inhibitors can be influenced by the steric and electronic properties of the substituents on the urea. benthamdirect.comresearchgate.net

Urea derivatives have been extensively developed as inhibitors of various protein kinases, which are critical components of intracellular signaling pathways.

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the cellular response to inflammatory cytokines and stress. mdpi.com Certain N,N'-diaryl urea derivatives are known to be potent inhibitors of p38 MAPK. nih.gov These inhibitors often bind to a distinct allosteric site on the kinase, which is exposed when the enzyme is in a specific conformation. nih.gov This binding prevents the conformational changes necessary for kinase activity, thereby blocking the downstream signaling cascade. mdpi.com

The Raf/Mek/Erk pathway (also known as the MAPK/ERK pathway) is a central signaling cascade that regulates cell proliferation, differentiation, and survival. nih.govwikipedia.org This pathway involves a series of kinases, including Raf, MEK, and ERK. wikipedia.org Urea-containing compounds, such as sorafenib, are known multi-kinase inhibitors that target components of this pathway, including Raf kinases. mdpi.com These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation and activation of downstream targets. nih.gov

Table 2: Urea Derivatives as Inhibitors of Different Enzyme Classes

| Enzyme Class | Specific Target Example | General Mechanism of Inhibition |

| Hydrolases | Soluble Epoxide Hydrolase (sEH) | Mimicking the transition state in the catalytic pocket. |

| Metalloproteases | Urease | Coordination with metal ions (Nickel) in the active site. |

| Kinases | p38 MAPK | Allosteric binding, preventing conformational change. |

| Kinases | Raf (Raf/Mek/Erk pathway) | Competitive binding at the ATP-binding site. |

Inhibition of Other Enzyme Classes by Urea Derivatives

Mycobacterial Epoxide Hydrolases

While direct studies on this compound's interaction with mycobacterial epoxide hydrolases are not extensively documented, the structure of this compound strongly suggests its potential as an inhibitor of this enzyme class, a characteristic well-established for various urea derivatives. The anti-tubercular activity of many urea compounds is believed to stem from their ability to inhibit multiple epoxide hydrolase enzymes within Mycobacterium tuberculosis. nih.govdrugbank.com

Epoxide hydrolases (EHs) are critical enzymes in lipid metabolism and detoxification pathways. In M. tuberculosis, several EHs, including EphA, EphB, EphC, EphD, EphE, and EphF, play roles that are vital for the bacterium's survival within its host. The inhibition of these enzymes, therefore, presents a promising strategy for anti-tubercular drug development.

Studies on a range of adamantyl urea derivatives have demonstrated potent inhibitory activity against M. tuberculosis and its epoxide hydrolases, particularly EphB and EphE. nih.gov The inhibition of these enzymes is often correlated with the compound's minimum inhibitory concentration (MIC) against the bacteria. nih.gov It is plausible that this compound acts through a similar mechanism, with the urea functional group playing a key role in binding to the active site of the epoxide hydrolase. The carbonyl oxygen of the urea can act as a hydrogen bond acceptor, while the NH groups can serve as hydrogen bond donors, mimicking the transition state of the epoxide ring-opening reaction catalyzed by the enzyme. metabolomics.se

| Compound | Core Structure | M. tuberculosis MIC (µg/mL) | EphB Inhibition (%) | EphE Inhibition (%) |

|---|---|---|---|---|

| Compound 1 | 1-adamantyl-3-phenyl urea | 0.01 | >50 | >70 |

| Compound 3 | 1-adamantyl-3-phenyl urea derivative | 0.01 | Not specified | >70 |

| Compound 11 | 1-adamantyl-3-phenyl urea derivative | 0.01 | Not specified | >70 |

| Compound 20 | 1-adamantyl-3-phenyl urea derivative | 0.01 | Not specified | >70 |

| Compound 24 | 1-adamantyl-3-phenyl urea derivative | 0.01 | >50 | >70 |

| Isoniazid (Control) | - | 0.01 | - | - |

Receptor Binding and Allosteric Modulation by Urea Derivatives

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding induces a conformational change in the receptor, which in turn alters the affinity or efficacy of the endogenous ligand. This can result in either positive allosteric modulation (enhancement of the ligand's effect) or negative allosteric modulation (inhibition of the ligand's effect).

For instance, certain diarylurea-containing compounds have been identified as potent and selective negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov Another study reported on urea derivatives of 1-aryl-2-aminoimidazoline that act as negative allosteric modulators of the human mu-opioid (MOP) receptor by inhibiting β-arrestin recruitment without affecting G-protein signaling. nih.gov Furthermore, a specific urea derivative has been characterized as a potent, selective, and reversible positive allosteric modulator for the α7 subtype of neural nicotinic acetylcholine (B1216132) receptors. sigmaaldrich.com

Mechanisms of Antimicrobial Action of Related Urea Compounds

Urea derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. nih.gov The mechanisms underlying this activity are diverse and can involve the inhibition of essential enzymes or interference with other vital cellular processes.

One of the key mechanisms of antibacterial action for some urea derivatives is the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov FabH is a crucial enzyme in the initiation of fatty acid biosynthesis in bacteria. Its inhibition disrupts the bacterial cell membrane synthesis, leading to cell death. Docking studies have shown that certain urea derivatives can bind effectively to the active site of E. coli FabH. nih.gov

Molecular docking studies of other antimicrobial urea derivatives have suggested potential interactions with penicillin-binding proteins (PBPs), such as Acinetobacter baumannii PBP1a. nih.gov PBPs are essential for the synthesis of peptidoglycan, a major component of the bacterial cell wall. Inhibition of these enzymes weakens the cell wall, making the bacteria susceptible to osmotic lysis.

Furthermore, phenylthiourea (B91264) derivatives, which are structurally related to phenyl ureas, have been noted for their ability to inhibit bacterial adhesion and interfere with iron uptake in bacteria like Pseudomonas aeruginosa by inhibiting the production of pyoverdine. ijcrt.org

The antimicrobial efficacy of urea derivatives is often influenced by their structural features. For example, some studies have shown that adamantyl urea adducts exhibit significant growth inhibition against certain bacteria. nih.govresearchgate.net This highlights the importance of bulky, lipophilic groups in enhancing antimicrobial activity.

| Compound Type | Target Organism | Proposed Mechanism of Action |

|---|---|---|

| o-hydroxybenzyl-phenylurea derivatives | Escherichia coli | Inhibition of FabH (β-ketoacyl-acyl carrier protein synthase III) |

| Adamantyl urea adducts | Acinetobacter baumannii | Potential interaction with Penicillin-Binding Proteins (e.g., PBP1a) |

| Phenylthiourea derivatives | Pseudomonas aeruginosa | Inhibition of pyoverdine production, interfering with iron uptake |

Preclinical Pharmacological and Biological Evaluation

In Vitro Biological Activity Assessments

No data has been published on the in vitro biological activity of 3-Cyclopentyl-1-(3-ethynylphenyl)urea.

Enzyme Activity Assays

There are no available reports of enzyme activity assays conducted with this compound.

Cell-Based Functional Assays (e.g., antiproliferative activity, cytokine production modulation)

Information regarding the effects of this compound in cell-based functional assays, such as those measuring antiproliferative activity or the modulation of cytokine production, is not present in the current body of scientific literature.

In Vivo Efficacy in Disease Models

There is no published research on the in vivo efficacy of this compound in any disease models.

Murine Models of Inflammation and Pain

Studies evaluating the therapeutic potential of this compound in murine models of inflammation and pain have not been reported.

Murine Models of Microbial Infection

There is no available data on the efficacy of this compound in murine models of microbial infection.

Preclinical Pharmacokinetic Considerations (e.g., metabolic stability, drug-target residence time)

The preclinical pharmacokinetic properties of this compound, including its metabolic stability and drug-target residence time, have not been documented in any accessible research.

Derivatives, Analogs, and Scaffold Exploration

Design and Synthesis of Novel Urea (B33335) Analogs of 3-Cyclopentyl-1-(3-ethynylphenyl)urea

The design of novel analogs of this compound is guided by structure-activity relationship (SAR) studies, which aim to understand how chemical structure correlates with biological activity. The synthesis of such analogs often involves multi-step organic reactions. A common synthetic route to unsymmetrical ureas like the parent compound involves the reaction of an isocyanate with an amine.

For instance, novel analogs can be synthesized by reacting 3-ethynylaniline (B136080) with various substituted isocyanates or by reacting cyclopentyl isocyanate with a range of substituted anilines. The general synthetic approach allows for the introduction of diverse chemical functionalities to probe the chemical space around the parent molecule.

Table 1: Representative Synthetic Strategies for Urea Analogs

| Strategy | Reactant 1 | Reactant 2 | Resulting Modification |

| Amine Variation | Cyclopentyl isocyanate | Substituted anilines | Modification of the aromatic ring |

| Isocyanate Variation | 3-Ethynylaniline | Substituted isocyanates | Modification of the aliphatic/cyclic group |

| One-Pot Synthesis | Aryl halides and sodium cyanate | Cyclopentylamine (B150401) | Palladium-catalyzed cross-coupling evitachem.com |

Detailed research findings on specific novel analogs of this compound are not extensively available in the public domain, highlighting an area for potential future research. However, general principles of medicinal chemistry suggest that modifications to the cyclopentyl ring could influence lipophilicity and binding pocket interactions, while substitutions on the phenyl ring could modulate electronic properties and target engagement. For example, the introduction of hydroxyl groups on the phenyl ring has been shown in other 1,3-disubstituted urea derivatives to reduce antiproliferative activities, potentially by decreasing cell membrane permeability. nih.gov Conversely, an aromatic ring at the N-3 position generally appears to enhance inhibitory activity. nih.gov

Bioisosteric Replacements within the Urea Scaffold

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy in drug design to improve physicochemical properties and potency. nih.gov Within the this compound scaffold, several bioisosteric replacements can be envisioned.

The urea linker itself can be replaced with other groups that can mimic its hydrogen bonding capabilities. Thiourea (B124793), where the carbonyl oxygen is replaced by a sulfur atom, is a classic bioisostere of urea. Other potential replacements include cyanoguanidines and squaramides, which have been successfully employed as urea bioisosteres in other drug discovery programs. nih.gov

Table 2: Potential Bioisosteric Replacements for the Urea Moiety

| Original Moiety | Bioisosteric Replacement | Rationale |

| Urea (-NHCONH-) | Thiourea (-NHCSNH-) | Similar hydrogen bonding pattern, altered electronics and lipophilicity. |

| Urea (-NHCONH-) | Cyanoguanidine (-NHC(=NCN)NH-) | Can act as a hydrogen bond donor and acceptor. |

| Urea (-NHCONH-) | Squaramide | Rigid scaffold with strong hydrogen bonding capabilities. nih.gov |

The cyclopentyl group could be replaced by other cyclic or acyclic alkyl groups to explore the impact of size, shape, and lipophilicity on activity. Similarly, the ethynyl (B1212043) group on the phenyl ring could be substituted with other small, rigid groups like a cyano or a small halogen to probe the electronic and steric requirements of the target's binding site.

Development of Diverse Urea and Thiourea Compound Libraries

To efficiently explore the SAR of the this compound scaffold, the development of diverse compound libraries is a powerful approach. Combinatorial chemistry techniques, often employing solid-phase synthesis, allow for the rapid generation of a large number of related compounds.

The synthesis of urea and thiourea libraries can be achieved by reacting a common starting material with a diverse set of building blocks. For example, 3-ethynylaniline can be reacted with a library of different isocyanates and isothiocyanates to generate a library of ureas and thioureas with varying substituents. Modern synthetic methods, such as microwave-assisted and ultrasound-assisted synthesis, can accelerate the production of these libraries. nih.gov

Table 3: A Generic Scheme for a Combinatorial Library Synthesis

| Scaffold | Building Block Library (R-NCO/R-NCS) | Resulting Library |

| 3-Ethynylaniline | Alkyl isocyanates, Aryl isocyanates, Heterocyclic isocyanates | 1-(3-ethynylphenyl)-3-substituted ureas |

| Cyclopentylamine | Substituted phenyl isocyanates/isothiocyanates | 1-Cyclopentyl-3-(substituted phenyl)ureas/thioureas |

The screening of these libraries against relevant biological targets, such as ERK kinases, can rapidly identify compounds with improved activity or desirable properties, guiding further drug development efforts.

Creation of Hybrid Chemical Entities

Hybrid molecules are created by combining two or more pharmacophores (the active parts of a molecule) to create a new chemical entity with a potentially synergistic or multi-target mode of action. nih.gov Starting from the this compound scaffold, hybrid molecules could be designed by incorporating other known pharmacophores.

For instance, the ethynyl group could serve as a chemical handle for "click chemistry" reactions, allowing for the attachment of other molecular fragments, such as a 1,2,3-triazole linked to another pharmacophore. mdpi.com This approach could lead to the development of dual-target inhibitors or compounds with novel biological activities.

Another strategy involves merging the urea scaffold with other heterocyclic systems known to possess anticancer activity, such as purines or pyrimidines. nih.gov This could result in hybrid molecules that interact with multiple targets within a cancer cell, potentially leading to enhanced efficacy and overcoming drug resistance.

Table 4: Conceptual Design of Hybrid Molecules

| Parent Scaffold | Linked Pharmacophore | Potential Therapeutic Target |

| This compound | Isatin derivative via triazole linker | Dual kinase/caspase modulation |

| 3-Cyclopentyl-1-phenylurea moiety | Pyrimidine derivative | Multi-kinase inhibition |

| This compound | Dehydroabietic acid derivative | Combined cytotoxic and anti-inflammatory action nih.gov |

The design and synthesis of such hybrid molecules represent a promising avenue for expanding the therapeutic potential of the this compound scaffold.

Patent Landscape Analysis and Intellectual Property Considerations

Examination of Existing Patents Related to Urea (B33335) Derivatives

The patent landscape for urea-based compounds is extensive, with applications spanning from agriculture to oncology. frontiersin.org In recent decades, there has been a significant surge in patents for urea derivatives as kinase inhibitors for cancer treatment. frontiersin.orgresearchgate.net The urea moiety is a privileged scaffold in medicinal chemistry due to its ability to form strong hydrogen bond interactions with protein targets. researchgate.net

A pivotal patent family specifically claiming 3-Cyclopentyl-1-(3-ethynylphenyl)urea is represented by international patent application WO2010065175 and its United States counterpart, US8618158B2. These patents disclose a class of substituted urea compounds, including this compound, and their use as inhibitors of the extracellular signal-regulated kinase (ERK) pathway. The claims in these patents are comprehensive, covering the compound itself, pharmaceutical compositions containing the compound, and methods of treating diseases mediated by the ERK pathway, such as cancer.

The core claims of these patents typically revolve around the chemical structure of the urea derivatives. For instance, the claims define a generic structure with variable substituents, where this compound is a specific embodiment. This strategy allows for a broad scope of protection, encompassing not only the lead compound but also a range of structurally related molecules.

Identification of Key Innovators and Patent Assignees in the Field

The primary innovator behind the patents for this compound is Envivo Pharmaceuticals, Inc. This is clearly stated in the assignee information on the WO2010065175 and US8618158B2 patents. The inventors listed on these key patents are instrumental in the discovery and development of this class of compounds.

While Envivo Pharmaceuticals holds the key patents for this specific compound, the broader field of urea-based kinase inhibitors features a diverse array of innovators. Pharmaceutical giants and smaller biotechnology companies have active research programs in this area. A broader patent landscape analysis reveals a multitude of assignees for urea derivatives with kinase inhibitory activity, indicating a competitive and dynamic field of research.

| Patent Number | Assignee | Key Area of Invention |

| WO2010065175 | Envivo Pharmaceuticals, Inc. | Substituted urea compounds as ERK pathway inhibitors |

| US8618158B2 | Envivo Pharmaceuticals, Inc. | Substituted urea compounds as ERK pathway inhibitors |

| Various | Multiple Pharmaceutical Companies | Urea derivatives as inhibitors of various kinases (e.g., RAF, p38) |

Analysis of Technological Trends and Emerging Research Gaps from Patent Data

The patent literature reveals several key technological trends related to urea-based kinase inhibitors. A primary trend is the focus on developing highly selective inhibitors that target specific kinases in disease-related pathways. researchgate.net This is a departure from earlier, less selective cytotoxic chemotherapies. The patent for this compound exemplifies this trend by specifically targeting the ERK pathway.

Another significant trend is the exploration of diverse chemical scaffolds to improve the potency, selectivity, and pharmacokinetic properties of these inhibitors. The cyclopentyl and ethynylphenyl moieties in the featured compound are likely the result of medicinal chemistry efforts to optimize these properties.

Despite the extensive research in this area, patent data also highlights emerging research gaps. While many patents focus on the inhibition of well-established kinase targets, there is an opportunity for the discovery of inhibitors for less-explored kinases that are also implicated in disease. Furthermore, the development of resistance to targeted therapies is a significant clinical challenge, and there is a need for new compounds and therapeutic strategies to overcome this resistance. The patent landscape for urea derivatives that can address these resistance mechanisms is an area of potential growth.

Strategic Implications for Academic Research and Future Development

The patent landscape for this compound and related compounds has several strategic implications for both academic research and commercial drug development.

For academic researchers, the existing patents on specific chemical matter, such as this compound, mean that freedom to operate for commercial purposes may be restricted. However, these patents also provide a wealth of information that can guide further research. Academics can focus on elucidating the precise mechanism of action of these patented compounds, identifying novel biomarkers to predict patient response, or exploring their efficacy in new disease models. Furthermore, academic labs can investigate novel, unpatented chemical scaffolds that may also inhibit the same target, potentially leading to new intellectual property.

For pharmaceutical and biotechnology companies, the established patent landscape necessitates a strategic approach to innovation. Companies can pursue several avenues:

In-licensing: Acquiring the rights to promising patented compounds from other companies or academic institutions.

Developing next-generation inhibitors: Creating new chemical entities with improved properties (e.g., higher potency, better safety profile, activity against resistant mutations) that can be patented.

Exploring new therapeutic areas: Investigating the use of existing patented compounds for new indications not covered by the original patents.

Combination therapies: Developing and patenting novel combination therapies where a urea-based inhibitor is used in conjunction with other drugs to enhance efficacy and overcome resistance.

Future Research Directions and Emerging Opportunities

Exploration of Novel Therapeutic Applications for 3-Cyclopentyl-1-(3-ethynylphenyl)urea Analogs

While the primary focus of ERK inhibitors like this compound has been in oncology, the ubiquitous nature of the MAPK/ERK signaling pathway in cellular processes suggests a broader therapeutic potential for its analogs. Dysregulation of ERK signaling is implicated in a variety of pathological conditions beyond cancer. patsnap.compatsnap.com

Future research is poised to explore the utility of this compound analogs in a range of non-cancerous indications. These include:

Neurodegenerative Diseases: The ERK pathway is involved in neuronal survival, plasticity, and inflammation. Its aberrant activity has been linked to conditions like Alzheimer's and Parkinson's disease. patsnap.com Analogs of this compound could be investigated for their neuroprotective or disease-modifying effects.

Cardiovascular Diseases: ERK signaling plays a role in cardiac hypertrophy and other cardiovascular pathologies. patsnap.com The development of selective ERK inhibitors based on the this compound scaffold could offer new therapeutic avenues.

Inflammatory Conditions: Given the role of the ERK pathway in mediating inflammatory responses, there is potential for its inhibitors in treating chronic inflammatory diseases. patsnap.com

The exploration of these new therapeutic areas will require the development of analogs with tailored pharmacokinetic and pharmacodynamic profiles suitable for long-term treatment regimens, which may differ significantly from those required for oncology applications.

Strategies for Enhancing Target Selectivity and Specificity

A significant challenge in the development of kinase inhibitors is achieving high selectivity, given the conserved nature of the ATP-binding site across the kinome. rsc.orgnih.gov Off-target effects can lead to toxicity and limit the therapeutic window of a drug. For this compound analogs, several strategies can be employed to enhance their selectivity for ERK1/2.

Key Strategies for Improved Selectivity:

| Strategy | Description |

| Allosteric Inhibition | Designing inhibitors that bind to sites on the kinase other than the highly conserved ATP pocket. This can offer greater selectivity as allosteric sites are generally less conserved among different kinases. patsnap.comcell.comnih.govmdpi.comnih.govpnas.org |

| Covalent Inhibition | The ethynyl (B1212043) group in this compound presents an opportunity for designing covalent inhibitors that form a permanent bond with a non-catalytic cysteine residue near the active site of ERK. This can lead to increased potency and prolonged duration of action. |

| Structure-Guided Design | Utilizing X-ray crystallography and computational modeling to understand the specific interactions between an inhibitor and the ERK active site. This allows for the rational design of modifications that enhance binding to ERK while minimizing interactions with other kinases. nih.govacs.org |

| Bivalent Inhibitors | Creating molecules that bind to two distinct sites on the target protein, such as the ATP-binding site and a nearby allosteric pocket. This can significantly increase both potency and selectivity. nih.gov |

By employing these strategies, medicinal chemists can fine-tune the molecular architecture of this compound analogs to achieve a higher degree of target engagement with ERK1/2, thereby improving their therapeutic index.

Integration of Advanced Synthetic Methodologies for Analog Generation

The generation of diverse libraries of this compound analogs for structure-activity relationship (SAR) studies necessitates efficient and versatile synthetic methods. Recent advancements in organic synthesis offer powerful tools to streamline this process.

Advanced Synthetic Approaches:

Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and the ability to rapidly generate a library of analogs. researchgate.netresearchgate.netacs.orgacs.org This is particularly useful for optimizing reaction conditions and for the multi-step synthesis of complex molecules.

Electrocatalytic C-N Coupling: This emerging technique provides a more sustainable and efficient way to form the crucial C-N bond in the urea (B33335) moiety, utilizing electricity to drive the reaction under mild conditions. nih.govjlu.edu.cnoaepublish.comnsf.govsciopen.com

Novel Cross-Coupling Reactions: The development of new catalytic systems for C-N cross-coupling reactions provides more efficient and milder conditions for the synthesis of the diaryl urea scaffold.

These modern synthetic techniques can accelerate the drug discovery process by enabling the rapid and efficient production of a wide range of analogs for biological evaluation.

Continued Advancements in Computational Approaches for Rational Compound Design

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery. For the rational design of this compound analogs, these approaches can provide valuable insights and guide the synthetic efforts.

Computational Design Strategies:

| Approach | Application |

| Machine Learning (ML) | ML models can be trained on large datasets of known kinase inhibitors to predict the activity and selectivity of new virtual compounds. rsc.orgnih.govresearchgate.netspringernature.comacs.org This can help prioritize which analogs to synthesize and test. |

| Pharmacophore-Based Virtual Screening | This method involves creating a 3D model of the key pharmacophoric features required for binding to the target. This model can then be used to screen large virtual libraries of compounds to identify new potential inhibitors. nih.govtandfonline.comnih.govtandfonline.com |

| Molecular Dynamics (MD) Simulations | MD simulations can provide a dynamic picture of how an inhibitor binds to its target, revealing key interactions and conformational changes that are not apparent from static crystal structures. |

| Fragment-Based Drug Discovery (FBDD) | This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent inhibitor. nih.gov |

The integration of these computational methods into the design-synthesize-test-analyze cycle can significantly reduce the time and cost associated with the development of new and improved analogs of this compound.

Expansion of Chemical Space Exploration Around the Urea Scaffold

The diaryl urea scaffold is a privileged structure in kinase inhibitor design, with Sorafenib being a prominent example. mui.ac.irmdpi.com However, there is still vast untapped potential in exploring the chemical space around this core.

Strategies for Chemical Space Exploration:

Scaffold Hopping: This involves replacing the central urea core with other chemical moieties that maintain the key binding interactions but offer novel intellectual property and potentially improved properties. nih.govpharmablock.comnih.gov

Bioisosteric Replacement: The systematic replacement of functional groups with other groups that have similar physical or chemical properties can lead to analogs with improved potency, selectivity, or pharmacokinetic profiles. nih.govnih.gov

Diversity-Oriented Synthesis: This strategy aims to create a library of structurally diverse molecules from a common starting material, allowing for a broader exploration of the chemical space.

By systematically exploring the chemical space around the this compound scaffold, researchers can uncover novel chemotypes with superior drug-like properties and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.